Cas no 2031261-08-0 (Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate)

2031261-08-0 structure
اسم المنتج:Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate
كاس عدد:2031261-08-0
وسط:C6H8LiNO4
ميغاواط:165.073021888733
MDL:MFCD30345257
CID:4634058
PubChem ID:134690767
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate
- lithium;4-methyl-3-oxomorpholine-2-carboxylate
- Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate
-
- MDL: MFCD30345257
- نواة داخلي: 1S/C6H9NO4.Li/c1-7-2-3-11-4(5(7)8)6(9)10;/h4H,2-3H2,1H3,(H,9,10);/q;+1/p-1
- مفتاح Inchi: KWCASFWKMPJHOQ-UHFFFAOYSA-M
- ابتسامات: O1CCN(C)C(C1C(=O)[O-])=O.[Li+]
حساب السمة
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 4
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 1
- تعقيدات: 196
- طوبولوجي سطح القطب: 69.7
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-310744-0.1g |
lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95.0% | 0.1g |
$105.0 | 2025-03-19 | |
Enamine | EN300-310744-0.25g |
lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95.0% | 0.25g |
$149.0 | 2025-03-19 | |
Enamine | EN300-310744-0.5g |
lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95.0% | 0.5g |
$284.0 | 2025-03-19 | |
Enamine | EN300-310744-1.0g |
lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95.0% | 1.0g |
$385.0 | 2025-03-19 | |
Chemenu | CM461368-100mg |
lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95%+ | 100mg |
$147 | 2023-02-02 | |
Enamine | EN300-310744-1g |
lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95% | 1g |
$385.0 | 2023-09-05 | |
Aaron | AR01B81X-500mg |
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95% | 500mg |
$416.00 | 2025-02-09 | |
A2B Chem LLC | AW02169-100mg |
lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95% | 100mg |
$324.00 | 2024-04-20 | |
A2B Chem LLC | AW02169-5g |
lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95% | 5g |
$1512.00 | 2024-04-20 | |
A2B Chem LLC | AW02169-500mg |
lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate |
2031261-08-0 | 95% | 500mg |
$535.00 | 2024-04-20 |
Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate الوثائق ذات الصلة
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
2031261-08-0 (Lithium(1+) ion 4-methyl-3-oxomorpholine-2-carboxylate) منتجات ذات صلة
- 2228949-84-4(1-1-(1-methyl-1H-1,2,3-triazol-5-yl)cyclopropylcyclopropan-1-amine)
- 537033-54-8(2-(4-bromo-2,6-difluorophenyl)acetic acid)
- 1864129-72-5(CID 130513422)
- 1016734-04-5(2-(2,4-difluorophenoxy)-3-methylbutanoic acid)
- 2411310-95-5(2-Chloro-N-[1-[2-chloro-6-(trifluoromethyl)pyridin-3-yl]ethyl]propanamide)
- 1985700-20-6(Potassium trifluoro(3-propoxyphenyl)borate)
- 1217652-74-8((R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride)
- 1803125-79-2(4-Amino-2-(difluoromethyl)-6-methylpyridine)
- 1208701-79-4(N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide)
- 64064-36-4(5-(3-Methoxyphenyl)sulfanylpyridin-2-amine)
الموردين الموصى بهم
Nanjing Jubai Biopharm
عضو ذهبي
مورد الصين
كميّة كبيرة

Baoji Haoxiang Bio-technology Co.Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Hebei Ganmiao New material Technology Co., LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Changzhou Guanjia Chemical Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
